Several synthetic approaches have been developed for preparing (S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid. One common strategy involves the utilization of 1,1-dihalo-methyl cyclopropane and N-Boc-glycine ethyl ester as starting materials [, ]. These undergo cyclization in an alkaline environment, yielding a spiro-compound. Subsequent saponification hydrolysis and BOC deprotection result in the formation of a racemic mixture of 5-azaspiro[2.4]heptane-6-carboxylic acid. The desired (S)-enantiomer is then obtained through asymmetric resolution techniques.
Another approach utilizes cyclopropylmethyl 1,1-dimethanol as the starting material []. This method proceeds through a series of transformations, including chlorination, oxidation to a sulfonic acid ester, condensation with an imine of glycine methyl ester, and subsequent cyclization and hydrolysis, to afford the racemic N-protected product. Finally, chiral resolution leads to the desired (S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid.
The primary application of (S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid lies in its utility as a chiral building block in organic synthesis, particularly in medicinal chemistry []. It is a key intermediate in the synthesis of Ledipasvir [, ]. Ledipasvir is a potent antiviral drug used in combination with other antiviral agents for the treatment of chronic hepatitis C virus (HCV) infection. The unique spirocyclic structure of (S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid likely contributes to the desired pharmacological properties of Ledipasvir.
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8